molecular formula C14H9BrN2O3S B2529140 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide CAS No. 683232-13-5

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide

Cat. No.: B2529140
CAS No.: 683232-13-5
M. Wt: 365.2
InChI Key: RKRIWVSGZSFTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives

Mechanism of Action

References:

  • Ou-Ichen, Z., Boussetta, A., Ouchetto, K., Hafid, A., Khouili, M., & Ouchetto, H. (2024). Insights into synthesis, reactivity, and biological activity of N-isoindoline-1,3-diones heterocycles: a systematic literature review. Journal of the Iranian Chemical Society, 21(4), 1453–1493
  • Sigma-Aldrich. (n.d.). 2-Bromothiophene
  • ChemicalBook. (2024). 2-溴-5-甲基噻吩
  • Fazal, S., & Haq, I. U. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 41

!Compound Structure

Image: Chemical structure of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide typically involves the reaction of phthalic anhydride with thiophene-2-carbohydrazide. The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-bromo-N-(2-methyl-1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
  • N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
  • Hexahydrophthalimide derivatives

Uniqueness

This compound’s specific structure allows for unique interactions with biological targets, making it a valuable compound in scientific research .

Properties

IUPAC Name

5-bromo-N-(2-methyl-1,3-dioxoisoindol-4-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O3S/c1-17-13(19)7-3-2-4-8(11(7)14(17)20)16-12(18)9-5-6-10(15)21-9/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRIWVSGZSFTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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